Nitarsone

Catalog No.
S579954
CAS No.
98-72-6
M.F
C6H6AsNO5
M. Wt
247.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitarsone

CAS Number

98-72-6

Product Name

Nitarsone

IUPAC Name

(4-nitrophenyl)arsonic acid

Molecular Formula

C6H6AsNO5

Molecular Weight

247.04 g/mol

InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)

InChI Key

FUUFQLXAIUOWML-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O

Synonyms

As-(4-Nitrophenyl)arsonic Acid; (4-Nitrophenyl)arsonic Acid; p-Nitrobenzenearsonic Acid; (4-Nitrophenyl)arsonic Acid; (p-Nitrophenyl)arsonic Acid; 4-Nitrobenzenearsonic Acid; Hep-a-Stat; Histostat; Histostat 50; NSC 5085; Nitarson; p-Nitrobenzenearso

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O

The exact mass of the compound Nitarsone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760413. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound historically used as a feed additive in poultry production to prevent histomoniasis (blackhead disease). Following the withdrawal of other arsenicals like roxarsone and arsanilic acid, nitarsone was the last approved arsenical drug for this indication in the U.S. until its own approval was withdrawn in 2015 over concerns about inorganic arsenic levels in treated birds. Today, its primary procurement justification is as a high-purity analytical standard for the chromatographic identification and quantification of its residues in environmental samples and food products, and as a reference compound in toxicology and veterinary parasitology research.

Substituting Nitarsone with other common organoarsenicals such as Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) or Arsanilic acid (4-aminophenylarsonic acid) is unfeasible for its primary modern applications. For analytical purposes, each of these compounds exhibits a unique retention time in HPLC systems and a distinct mass-to-charge ratio in mass spectrometry, making substitution impossible for accurate quantification. In its historical biological use, Nitarsone demonstrated specific efficacy against the protozoan *Histomonas meleagridis*, the causative agent of blackhead disease in turkeys, an activity profile not shared by other commercially available arsenicals. Furthermore, Nitarsone and Roxarsone undergo different metabolic transformations, yielding distinct arsenic species and detoxification pathways, a critical differentiator in toxicological and environmental fate studies.

Baseline Chromatographic Separation for Unambiguous Analyte Identification

In HPLC-ICP-MS methods designed for the simultaneous detection of arsenical drug residues in food products, Nitarsone is baseline-resolved from its closest structural and commercial analogs, Roxarsone and Arsanilic acid. A representative method using a C18 column achieves distinct retention times for Arsanilic acid (~2.4 min), Nitarsone (~4.8 min), and Roxarsone (~5.5 min), ensuring no peak overlap and enabling precise, independent quantification.

Evidence DimensionHPLC Retention Time
Target Compound Data~4.8 minutes for Nitarsone
Comparator Or BaselineArsanilic Acid: ~2.4 min; Roxarsone: ~5.5 min
Quantified DifferenceNitarsone elutes ~2.4 min after Arsanilic acid and ~0.7 min before Roxarsone, allowing for clear separation.
ConditionsHigh-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) on a Phenomenex Luna C18 column with a methanol/water mobile phase.

For any laboratory needing to quantify Nitarsone residues specifically, co-elution with other arsenicals would make results unreliable; this distinct chromatographic behavior is a prerequisite for its use as an analytical standard.

Superior In Vitro and In Vivo Efficacy Against Histomonas meleagridis

Nitarsone was the only FDA-approved drug for the prevention of blackhead disease because of its specific efficacy against the causative agent, *Histomonas meleagridis*. In a head-to-head in vivo study in turkeys, birds treated with Nitarsone (187.5 ppm in feed) showed significantly lower liver and cecal lesion scores compared to an infected control group. In contrast, another common antiprotozoal, metronidazole, showed no significant difference in lesion scores from the infected control. In vitro testing confirmed this differential sensitivity: *H. meleagridis* growth was inhibited by Nitarsone at 200 ppm, whereas metronidazole showed no growth inhibition at the same concentration.

Evidence DimensionIn Vitro Antiprotozoal Activity (Growth Inhibition)
Target Compound DataGrowth reduction observed at 200 ppm for Nitarsone
Comparator Or BaselineNo inhibition of growth observed at 200 ppm for Metronidazole
Quantified DifferenceNitarsone is effective at a concentration where Metronidazole is ineffective against this specific field isolate.
ConditionsIn vitro culture of a field isolate of *Histomonas meleagridis*.

This evidence demonstrates a specific biological activity for Nitarsone not shared by other common antiprotozoals, justifying its selection for research focused on the *H. meleagridis* parasite or mechanisms of histomoniasis.

Differential Metabolic Fate: Forms Distinct Arsenic Species Compared to Roxarsone

Nitarsone and Roxarsone are not metabolically equivalent. Bacterial systems containing the arsEFG gene operon metabolize the trivalent forms of Nitarsone and Roxarsone through different pathways. Nitarsone (Nit(III)) is reduced to p-aminophenylarsonous acid (pAsA(III)), while Roxarsone (Rox(III)) is reduced to 3-amino-4-hydroxyphenylarsonous acid (HAPA(III)). These distinct metabolites have different toxicities and environmental mobilities. For instance, studies on Roxarsone have shown it can be metabolized into more toxic inorganic arsenic species (AsIII and AsV) in poultry litter and human liver cells. The procurement of Nitarsone is therefore essential for studies aiming to isolate and investigate its specific metabolic pathway and resulting arsenical species, as data from Roxarsone cannot be extrapolated.

Evidence DimensionPrimary Metabolic Product (Trivalent Form)
Target Compound Datap-aminophenylarsonous acid (pAsA(III))
Comparator Or BaselineRoxarsone is metabolized to 3-amino-4-hydroxyphenylarsonous acid (HAPA(III))
Quantified DifferenceStructurally distinct amino-arsenical metabolites
ConditionsBiotransformation by bacteria (e.g., *Shewanella putrefaciens*) expressing the arsEFG operon.

For toxicological risk assessment and environmental fate modeling, the specific arsenic metabolites produced are critical; using Roxarsone as a substitute for Nitarsone would lead to incorrect conclusions about its environmental impact and biological breakdown products.

Analytical Reference Standard for Food Safety and Environmental Monitoring

For regulatory and research labs that need to quantify Nitarsone residues in poultry products, animal feed, or environmental samples like soil and water. Its distinct chromatographic profile allows for its unambiguous identification and quantification, which is impossible using a different arsenical compound as a standard.

Positive Control and Reference Compound in Veterinary Parasitology

In research focused on blackhead disease (*Histomoniasis*), Nitarsone serves as the essential positive control to evaluate new potential therapeutics. Its documented, specific efficacy against *H. meleagridis* provides a critical benchmark against which novel drug candidates can be measured.

Substrate for Toxicological and Biotransformation Studies

For toxicologists and environmental chemists investigating the metabolic fate of specific organoarsenic compounds. Because Nitarsone breaks down into a unique set of arsenic species compared to its close analog Roxarsone, it is the required starting material to study its specific degradation pathway, metabolite toxicity, and environmental persistence.

Physical Description

Solid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

246.946192 g/mol

Monoisotopic Mass

246.946192 g/mol

Heavy Atom Count

13

Melting Point

298 - 300 °C

UNII

JP2EN8WORU

Related CAS

60348-34-7 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

98-72-6

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Nitarsone

Dates

Last modified: 08-15-2023
Duffy CF, Sims MD, Power RF: Evaluation of dietary Natustat for control of Histomonas meleagridis in male turkeys on infected litter. Avian Dis. 2005 Sep;49(3):423-5. [PMID:16252499]
Wolfenden RE, Pumford NR, Morgan MJ, Shivaramaiah S, Wolfenden AD, Pixley CM, Green J, Tellez G, Hargis BM: Evaluation of selected direct-fed microbial candidates on live performance and Salmonella reduction in commercial turkey brooding houses. Poult Sci. 2011 Nov;90(11):2627-31. doi: 10.3382/ps.2011-01360. [PMID:22010250]
Sanchez-Rodas D, Luis Gomez-Ariza J, Oliveira V: Development of a rapid extraction procedure for speciation of arsenic in chicken meat. Anal Bioanal Chem. 2006 Aug;385(7):1172-7. Epub 2006 Mar 21. [PMID:16550417]
Callait MP, Granier C, Chauve C, Zenner L: In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895). Poult Sci. 2002 Aug;81(8):1122-7. [PMID:12211302]
Lin Z, Zhao M, Zhang S, Yang C, Zhang X: In situ arsenic speciation on solid surfaces by desorption electrospray ionization tandem mass spectrometry. Analyst. 2010 Jun;135(6):1268-75. doi: 10.1039/b919972a. Epub 2010 Mar 16. [PMID:20498878]
Chen D, Zhang H, Tao Y, Wang Y, Huang L, Liu Z, Pan Y, Peng D, Wang X, Dai M, Yuan Z: Development of a high-performance liquid chromatography method for the simultaneous quantification of four organoarsenic compounds in the feeds of swine and chicken. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 1;879(11-12):716-20. doi: 10.1016/j.jchromb.2011.02.013. Epub 2011 Feb 13. [PMID:21388897]
Sullivan TW, al-Timimi AA: Safety and toxicity of dietary organic arsenicals relative to performance of young turkeys. 3. Nitarsone. Poult Sci. 1972 Sep;51(5):1582-6. [PMID:4674928]
Adak A, Mangalgiri KP, Lee J, Blaney L: UV irradiation and UV-H(2)O(2) advanced oxidation of the roxarsone and nitarsone organoarsenicals. Water Res. 2015 Mar 1;70:74-85. doi: 10.1016/j.watres.2014.11.025. Epub 2014 Dec 4. [PMID:25514660]
Abraham M, McDougald LR, Beckstead RB: Blackhead disease: reduced sensitivity of Histomonas meleagridis to nitarsone in vitro and in vivo. Avian Dis. 2014 Mar;58(1):60-3. [PMID:24758114]
Xiao YB, Zhang M, Wen HW: [Simultaneous determination of arsanilic, nitarsone and roxarsone residues in foods of animal origin by ASE-LC-AFS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Apr;34(4):1100-3. [PMID:25007637]
Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.

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